molecular formula C20H19FN2O2 B12177246 (5-fluoro-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone

(5-fluoro-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone

Cat. No.: B12177246
M. Wt: 338.4 g/mol
InChI Key: CKQSACFCXOAHIS-UHFFFAOYSA-N
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Description

(5-fluoro-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoro-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the morpholine ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(5-fluoro-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile introduced.

Scientific Research Applications

(5-fluoro-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-fluoro-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (5-fluoro-1-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone include:

  • (5-methoxy-1H-indol-3-yl)(2-phenylmorpholin-4-yl)methanone
  • (5-chloro-1H-indol-3-yl)(2-phenylmorpholin-4-yl)methanone
  • (5-bromo-1H-indol-3-yl)(2-phenylmorpholin-4-yl)methanone

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the methyl group on the indole ring, combined with the morpholine moiety, gives this compound distinct properties compared to its analogs.

Properties

Molecular Formula

C20H19FN2O2

Molecular Weight

338.4 g/mol

IUPAC Name

(5-fluoro-1-methylindol-2-yl)-(2-phenylmorpholin-4-yl)methanone

InChI

InChI=1S/C20H19FN2O2/c1-22-17-8-7-16(21)11-15(17)12-18(22)20(24)23-9-10-25-19(13-23)14-5-3-2-4-6-14/h2-8,11-12,19H,9-10,13H2,1H3

InChI Key

CKQSACFCXOAHIS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

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